3,3,5-Trimethylindoline hydrochloride

Catalog No.
S15993529
CAS No.
2925296-15-5
M.F
C11H16ClN
M. Wt
197.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,5-Trimethylindoline hydrochloride

CAS Number

2925296-15-5

Product Name

3,3,5-Trimethylindoline hydrochloride

IUPAC Name

3,3,5-trimethyl-1,2-dihydroindole;hydrochloride

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

InChI

InChI=1S/C11H15N.ClH/c1-8-4-5-10-9(6-8)11(2,3)7-12-10;/h4-6,12H,7H2,1-3H3;1H

InChI Key

FJNNEOXNCBGXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC2(C)C.Cl

3,3,5-Trimethylindoline hydrochloride is a chemical compound characterized by its unique indoline structure, which features three methyl groups at the 3 and 5 positions of the indoline ring. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability in certain environments.

  • Oxidation: This compound can be oxidized to form oxides or other derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction reactions using agents such as lithium aluminum hydride or sodium borohydride, leading to various reduced derivatives.
  • Substitution: Electrophilic substitution reactions are common, particularly involving halogens or sulfonyl chlorides, which can introduce new functional groups into the indoline structure.

The biological activity of 3,3,5-trimethylindoline hydrochloride has been linked to its role as a reactant in organic synthesis. It may influence cellular functions and biochemical pathways, particularly in the synthesis of dyes and other organic compounds. Its potential impact on gene expression and enzyme activity suggests that it could have applications in pharmacology and biotechnology.

Several methods have been developed for synthesizing 3,3,5-trimethylindoline hydrochloride:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For example, isopropyl methyl ketone can be reacted with phenylhydrazine hydrochloride to yield 3,3,5-trimethylindoline.
  • Condensation Reactions: Aniline can be mixed with 3-chloro-3-methylbutane-2-one in a specific molar ratio and reacted at elevated temperatures to produce the desired indoline derivative .
  • Cyclization and Methylation: The compound can also be synthesized through cyclization reactions followed by methylation processes to introduce the trimethyl groups effectively.

3,3,5-Trimethylindoline hydrochloride has several applications:

  • Dye Synthesis: It serves as an important intermediate in the production of cationic dyes used in textiles and other materials.
  • Photoinitiators: The compound can be utilized in photoinitiators for light-sensitive materials such as inks and coatings.
  • Organic Synthesis: Its unique structure makes it valuable for synthesizing complex organic molecules in pharmaceutical chemistry .

Studies on the interactions of 3,3,5-trimethylindoline hydrochloride with various biomolecules indicate that it may bind to proteins or nucleic acids, influencing cellular processes. These interactions are crucial for understanding its biological effects and potential therapeutic applications. Additionally, its role as a reactant in organic synthesis suggests it may interact with various reagents and catalysts during

Several compounds exhibit structural similarities to 3,3,5-trimethylindoline hydrochloride:

Compound NameStructural FeaturesUnique Properties
2,3,3-TrimethylindolenineIndole derivative with similar methyl substitutionsUsed primarily as an intermediate for dyes
2-MethylindoleContains a single methyl group at position 2Less sterically hindered than trimethyl derivatives
2,3-DimethylindoleTwo methyl groups at positions 2 and 3Exhibits different reactivity compared to trimethyl derivatives

Uniqueness: The distinct substitution pattern of 3,3,5-trimethylindoline hydrochloride imparts unique chemical properties that differentiate it from its analogs. This specificity enhances its utility in dye synthesis and other applications where precise molecular characteristics are required .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

197.0971272 g/mol

Monoisotopic Mass

197.0971272 g/mol

Heavy Atom Count

13

General Manufacturing Information

1H-Indole, 2,3-dihydro-3,3,5-trimethyl-, hydrochloride (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2024

Explore Compound Types